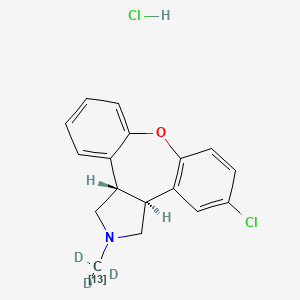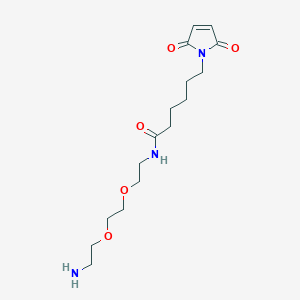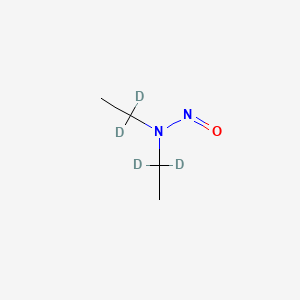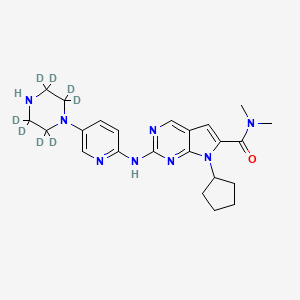
(R)-Carvedilol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Carvedilol-d4 is a deuterated form of ®-Carvedilol, a non-selective beta-blocker used primarily in the treatment of high blood pressure and heart failure. The deuterium atoms in ®-Carvedilol-d4 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Carvedilol-d4 involves the incorporation of deuterium atoms into the ®-Carvedilol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of ®-Carvedilol-d4 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-Carvedilol-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated alcohols.
Scientific Research Applications
®-Carvedilol-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and stability of ®-Carvedilol.
Drug Development: It serves as a reference compound in the development of new beta-blockers with improved properties.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential therapeutic benefits.
Industrial Applications: It is used in the pharmaceutical industry for the production of more stable and effective beta-blockers.
Mechanism of Action
®-Carvedilol-d4 exerts its effects by blocking beta-adrenergic receptors, which reduces the heart rate and blood pressure. The molecular targets include:
Beta-1 Adrenergic Receptors: Inhibition of these receptors decreases heart rate and myocardial contractility.
Beta-2 Adrenergic Receptors: Blocking these receptors leads to vasodilation and reduced peripheral resistance.
The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production, which reduces the overall sympathetic nervous system activity.
Comparison with Similar Compounds
Similar Compounds
®-Carvedilol: The non-deuterated form of the compound.
Propranolol: Another non-selective beta-blocker used for similar indications.
Metoprolol: A selective beta-1 blocker with different pharmacokinetic properties.
Uniqueness
®-Carvedilol-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable compound for research and development in the pharmaceutical industry.
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2R)-1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1/i13D2,14D2 |
InChI Key |
OGHNVEJMJSYVRP-QWCPZVJHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)


![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)




![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)



